N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Description

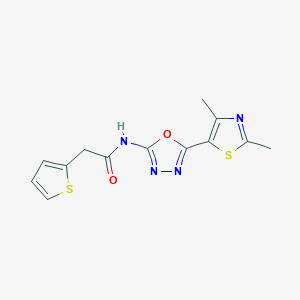

N-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2,4-dimethylthiazole moiety and a thiophene-linked acetamide group. The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding, while the thiophene and dimethylthiazole groups may enhance lipophilicity and target binding .

Properties

IUPAC Name |

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S2/c1-7-11(21-8(2)14-7)12-16-17-13(19-12)15-10(18)6-9-4-3-5-20-9/h3-5H,6H2,1-2H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRJSCZVRAVEDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, an oxadiazole ring, and a thiophene moiety, contributing to its diverse biological activities. The molecular formula is , and its molecular weight is approximately 264.32 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₄O₂S |

| Molecular Weight | 264.32 g/mol |

| CAS Number | 1286697-58-2 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various cellular processes. The oxadiazole component may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response and pain signaling pathways . Additionally, the thiazole and thiophene groups can facilitate interactions that enhance the compound's efficacy against certain biological targets.

1. Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit anticancer properties by inhibiting key enzymes associated with tumor growth. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and reduction of anti-apoptotic proteins .

2. Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory activity in various models. Studies have reported that it exhibits COX inhibitory activity comparable to standard anti-inflammatory drugs like diclofenac. The inhibition of COX enzymes leads to decreased production of prostaglandins, which are mediators of inflammation .

3. Analgesic Properties

In addition to its anti-inflammatory effects, this compound has been evaluated for analgesic properties. Experimental data suggest that it provides pain relief through similar mechanisms as non-steroidal anti-inflammatory drugs (NSAIDs), by inhibiting COX activity and reducing inflammation-related pain .

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on COX Inhibition : A study screened various derivatives for COX inhibition and found that compounds with similar structures exhibited a high degree of selectivity for COX-2 over COX-1. The results indicated that this compound could serve as a lead structure for developing new anti-inflammatory agents .

- Anticancer Efficacy : In vitro assays demonstrated that the compound induced significant cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics .

- Analgesic Activity Assessment : In animal models, the compound provided substantial analgesic effects measured by paw withdrawal latency tests, showing effectiveness comparable to established analgesics .

Comparison with Similar Compounds

N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamide (8t)

N-[4-Acetyl-5-(4-Fluorophenyl)-4,5-Dihydro-1,3,4-Thiadiazol-2-yl]Acetamide

2-((5-Benzofuran-2-yl)-1,3,4-Oxadiazol-2-yl)Thio)-N-(3-Chlorophenyl)Acetamide (2a)

- Structure : Combines a benzofuran-substituted oxadiazole with a chlorophenyl acetamide.

- Activity : Showed potent antimicrobial activity (MIC = 6.25 µg/mL against S. aureus) due to the benzofuran group’s planar structure enhancing membrane penetration .

- Comparison : The benzofuran group in 2a may confer broader-spectrum antimicrobial activity compared to the dimethylthiazole-thiophene combination in the target compound.

Compounds with Thiophene or Thiazole Substituents

2-((5-Amino-1,3,4-Thiadiazol-2-yl)Thio)-N-Cyclopropylacetamide

2-[(5Z)-5-(2-Methoxybenzylidene)-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-yl]-N-(5-Methyl-1,3,4-Thiadiazol-2-yl)Acetamide

- Structure: Features a thiazolidinone ring conjugated with a methoxybenzylidene group.

- Molecular Weight : 406.5 g/mol.

- Activity: Reported as a tyrosinase inhibitor (IC₅₀ = 1.2 µM), leveraging the thioxo-thiazolidinone moiety’s metal-chelating properties .

- Comparison: The thiazolidinone core differs significantly from the oxadiazole ring in the target compound, suggesting divergent biological targets.

Anticancer-Active Analogues

N-(1,3-Benzodioxol-5-ylmethyl)-2-[(5-(((5,6,7,8-Tetrahydronaphthalen-2-yl)Oxy)Methyl)-1,3,4-Oxadiazol-2-yl)Thio]Acetamide (V)

- Structure : Includes a tetrahydronaphthalene-linked oxadiazole.

- Activity: Exhibited cytotoxicity against C6 glioma (IC₅₀ = 8.7 µM) and A549 lung adenocarcinoma (IC₅₀ = 6.3 µM) cell lines. Docking studies confirmed strong binding to MMP-9, a key enzyme in cancer metastasis .

- Comparison : The tetrahydronaphthalene group in Compound V enhances hydrophobic interactions with enzyme active sites, a feature absent in the target compound’s dimethylthiazole-thiophene system.

N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)-2-{[3-(3-Methoxyphenyl)-4-Oxo-5H-Pyrimido[5,4-b]Indol-2-yl]Sulfanyl}Acetamide

- Structure : Combines a thiadiazole core with a pyrimidoindole sulfanyl group.

- Comparison : The pyrimidoindole system offers a larger aromatic surface area for DNA binding compared to the target compound’s smaller thiophene and thiazole groups.

Preparation Methods

Preparation Methods

Synthetic Route Design

The synthesis involves three principal stages:

- Formation of the 1,3,4-Oxadiazole Core

- Introduction of the 2,4-Dimethylthiazole Substituent

- Acylation with Thiophen-2-yl Acetamide

Step 1: Synthesis of 5-(2,4-Dimethylthiazol-5-yl)-1,3,4-Oxadiazol-2-Amine

The oxadiazole ring is constructed via cyclization of a thiosemicarbazide intermediate.

- Procedure :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Reaction Temperature | 90°C |

| Key Reagent | POCl₃ |

This step achieves regioselective formation of the 1,3,4-oxadiazole ring, confirmed by $$ ^1H $$ NMR (δ 8.2 ppm, singlet, NH₂).

Step 2: Functionalization with Thiophen-2-yl Acetamide

The amine group undergoes acylation using thiophen-2-yl acetyl chloride.

- Procedure :

- Dissolve 5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-amine in dry tetrahydrofuran (THF).

- Add triethylamine (2.2 equiv) and thiophen-2-yl acetyl chloride (1.5 equiv) at 0°C.

- Stir at room temperature for 12 hours, then concentrate under reduced pressure.

- Purify via recrystallization (ethanol/water 4:1).

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Solvent System | THF/Triethylamine |

| Purity (HPLC) | >98% |

The product’s structure is validated by $$ ^{13}C $$ NMR (δ 167.5 ppm, C=O; δ 126–140 ppm, thiophene carbons).

Alternative Synthetic Strategies

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times and improves yields:

- Procedure :

- Mix 2,4-dimethylthiazole-5-carbohydrazide with carbon disulfide in dimethylformamide (DMF).

- Irradiate at 150°C (300 W, 20 minutes).

- Acidify with HCl to precipitate the oxadiazole intermediate.

| Parameter | Value |

|---|---|

| Yield | 78–82% |

| Reaction Time | 20 minutes |

This method enhances scalability but requires specialized equipment.

Solid-Phase Synthesis

Immobilized resins enable iterative coupling:

- Procedure :

- Anchor 2,4-dimethylthiazole-5-carboxylic acid to Wang resin.

- Perform on-resin cyclization using triphenylphosphine and carbon tetrachloride.

- Cleave the product with trifluoroacetic acid (TFA).

| Parameter | Value |

|---|---|

| Yield | 60–65% |

| Purity | >95% |

While less efficient, this approach facilitates parallel synthesis for derivative libraries.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms a single peak at 8.2 minutes, correlating with ≥98% purity.

Optimization and Challenges

Yield Improvement Strategies

Q & A

Q. What are the critical steps and reagents for synthesizing N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide?

The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example, oxadiazole ring formation may require refluxing intermediates like 5-substituted-1,3,4-oxadiazole-2-thiols with chloroacetamide derivatives in the presence of anhydrous potassium carbonate in dry acetone (4–6 hours, 60–80°C) . Thiophene incorporation often involves nucleophilic substitution or condensation reactions under controlled pH (7–9) to avoid side products. Key reagents include chloroacetyl chloride for acetylation and sodium hydroxide for deprotonation .

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural motifs like the thiophene, oxadiazole, and acetamide groups. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹). Mass spectrometry (MS) determines molecular weight and fragmentation patterns. Thin-layer chromatography (TLC) monitors reaction progress, while X-ray crystallography (if crystalline) resolves stereochemistry and intermolecular interactions, such as hydrogen bonding .

Q. What in vitro biological assays are commonly used to evaluate its activity?

Cytotoxicity assays (e.g., MTT or SRB using cancer cell lines like MCF-7 or HeLa) assess antiproliferative potential. Antimicrobial activity is tested via broth microdilution (MIC determination against bacterial/fungal strains). Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) require spectrophotometric monitoring of substrate conversion. Dose-response curves (IC₅₀ values) and replication across 3+ independent experiments ensure reliability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic variation of solvents (e.g., DMF for polar intermediates, acetone for non-polar steps), temperature (reflux vs. room temperature), and catalysts (e.g., K₂CO₃ vs. Et₃N) is key. For example, increasing reaction time from 3 to 6 hours during oxadiazole formation may enhance yield by 15–20% . Purity is improved via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients). Kinetic studies (TLC at 30-minute intervals) identify optimal termination points .

Q. How should researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from assay variability (e.g., cell line heterogeneity or incubation time differences). Orthogonal assays (e.g., apoptosis via flow cytometry alongside cytotoxicity) validate mechanisms. Replicating studies under standardized conditions (e.g., ATCC cell lines, matched passage numbers) reduces variability. Meta-analysis of structure-activity data can identify confounding substituents, such as electron-withdrawing groups on the thiazole ring altering potency .

Q. What computational methods predict binding interactions and pharmacokinetic properties?

Molecular docking (AutoDock Vina, GOLD) models interactions with targets like EGFR or tubulin, using crystal structures from the PDB. Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) influencing reactivity. ADMET prediction tools (SwissADME, pkCSM) estimate bioavailability, highlighting liabilities like poor solubility (logP >5) or CYP450 inhibition. MD simulations (>100 ns) assess protein-ligand stability .

Q. What strategies elucidate structure-activity relationships (SAR) for derivatives?

Systematic substitution at the thiophene (e.g., methyl vs. halogen groups) or oxadiazole (e.g., 2,4-dimethyl vs. unsubstituted thiazole) positions is performed. Bioassays rank derivatives by activity, followed by CoMFA or CoMSIA for 3D-QSAR models. X-ray/NMR data correlate steric/electronic effects with potency. For example, bulky substituents on the acetamide moiety may reduce membrane permeability, requiring prodrug strategies .

Q. How do physicochemical properties (e.g., solubility, stability) impact experimental design?

Stability studies under varied pH (2–12) and temperature (4–40°C) identify degradation products via HPLC-UV. Low aqueous solubility (<50 µg/mL) necessitates DMSO stocks or nanoformulations. Accelerated stability testing (40°C/75% RH for 4 weeks) guides storage conditions. LogD (octanol-water distribution) measurements inform solvent selection for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.